molecular formula C11H9IN6 B12914576 5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)- CAS No. 6953-52-2

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)-

Cat. No.: B12914576
CAS No.: 6953-52-2
M. Wt: 352.13 g/mol
InChI Key: QWIRUYVDJDKRRR-UHFFFAOYSA-N
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Description

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)- (CAS: 6953-52-2) is a pyrimidine derivative with a molecular formula of C₁₁H₉IN₆ and a molecular weight of 352.14 g/mol . It is characterized by a pyrimidine core substituted with two amino groups at positions 2 and 4, a nitrile group at position 5, and a 4-iodophenylamino moiety at position 4. This compound is primarily utilized in pharmaceutical research and organic synthesis, with suppliers offering it in varying purities (90–99%) for commercial and R&D applications .

Properties

CAS No.

6953-52-2

Molecular Formula

C11H9IN6

Molecular Weight

352.13 g/mol

IUPAC Name

2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H9IN6/c12-6-1-3-7(4-2-6)16-10-8(5-13)9(14)17-11(15)18-10/h1-4H,(H5,14,15,16,17,18)

InChI Key

QWIRUYVDJDKRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C#N)N)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4-iodoaniline with 2,4-diamino-6-chloropyrimidine-5-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinecarbonitrile derivatives share a common scaffold but differ in substituents, which influence their physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Analogs with Halogen-Substituted Aryl Groups
Compound Name Substituent (Position 6) Molecular Formula Melting Point (°C) Key Features
Target Compound 4-Iodophenylamino C₁₁H₉IN₆ Not reported High iodine content (35.9% by mass); used in enzyme inhibition studies .
2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile (4i) 4-Chlorophenyl C₁₁H₉ClN₆ 229–231 Lower halogen mass (Cl: 9.9%); similar synthetic route via three-component reaction .
2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k) 4-Bromophenyl C₁₁H₉BrN₆ >240 Higher molecular weight (Br: 25.3%); lower carbon content (45.38% vs. theoretical) .

Key Observations :

  • Halogen Impact : While iodine’s larger atomic radius (198 pm) introduces steric bulk compared to chlorine (79 pm) or bromine (94 pm), suggests halogen size has minimal effect on enzyme inhibition in maleimide analogs (e.g., N-(4-iodophenyl)maleimide vs. chloro/bromo derivatives showed comparable IC₅₀ values) . However, electronic effects (e.g., iodine’s electron-withdrawing nature) may alter binding affinity in pyrimidinecarbonitriles.
  • Thermal Stability : Bromophenyl and chlorophenyl analogs exhibit higher melting points (>240°C and 229–231°C, respectively) compared to the iodophenyl variant, possibly due to stronger halogen-halogen interactions in crystalline states .
Analogs with Heterocyclic or Alkyl Substituents
Compound Name Substituent (Position 6) Molecular Formula Key Features
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile (4g) 2-Thienyl (thiophene) C₁₅H₁₁N₅S Thiophene enhances π-π stacking; yellow crystals with lower C content (64.61%) .
N-(5-((2-aminophenyl)amino)...benzamide () Complex benzamide chain C₃₀H₃₃ClN₇O₄S Extended alkyl/aryl side chains; designed for anticancer activity via kinase inhibition .

Key Observations :

  • Complex Side Chains: Derivatives with benzamide or alkylamino groups () exhibit broader biological activity but require more complex synthesis routes compared to the target compound .

Biological Activity

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)- (CAS No. 6953-52-2), is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is primarily studied for its role as an inhibitor of specific enzymes involved in cancer cell proliferation and as a potential therapeutic agent against various pathogens.

PropertyValue
Molecular Formula C₁₁H₉IN₆
Molecular Weight 352.13 g/mol
IUPAC Name 2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbonitrile
CAS Number 6953-52-2
InChI Key QWIRUYVDJDKRRR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit tyrosine kinases. Tyrosine kinases are critical in cell signaling pathways that regulate cell growth and differentiation. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of proteins necessary for cancer cell proliferation, leading to reduced tumor growth and potential apoptosis in cancer cells .

Biological Evaluations and Case Studies

  • Anticancer Activity : Research indicates that 5-Pyrimidinecarbonitrile derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of various tumor cell lines, suggesting that the presence of both amino and iodo groups enhances their biological activity against cancer cells .
  • Inhibition of Dihydrofolate Reductase (DHFR) : Inhibitors like 5-Pyrimidinecarbonitrile have been evaluated for their effects on DHFR, an enzyme crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. The compound showed selective inhibition against pathogenic DHFRs compared to mammalian counterparts, indicating potential applications in treating infections caused by pathogens such as Pneumocystis carinii and Toxoplasma gondii .
  • Selectivity and Structure-Activity Relationships (SAR) : Studies have explored the structure-activity relationships of various pyrimidine derivatives, emphasizing how modifications at different positions influence their biological activity. The unique combination of functional groups in 5-Pyrimidinecarbonitrile contributes to its selectivity and potency against specific targets .

Comparative Analysis with Similar Compounds

The biological activity of 5-Pyrimidinecarbonitrile can be compared with other related compounds:

Compound NameBiological ActivityNotes
2,4-Diamino-6-chloropyrimidine-5-carbonitrile Moderate anticancer activityLacks iodine substitution
4-Iodoaniline Limited biological activityPrimarily used as a precursor
2,4-Diaminopyrimidine derivatives Varied activity against different DHFRsStructural variations affect potency

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